Cas no 58117-53-6 (H-Lys(z)-nh2 hydrochloride)
H-Lys(z)-nh2 hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,[(5S)-5,6-diamino-6-oxohexyl]-, phenylmethyl ester, monohydrochloride (9CI)
- H-Lys(Z)-NH2.HCl
- benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride
- benzyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate,hydrochloride
- H-L-Lys(Z)-NH2.HCl
- H-Lys(Z)-NH2·HCl
- H-Lys(Z)-NH2•HCl
- Ne-Z-L-lysine amide hydrochloride
- EINECS 261-136-6
- Nepsilon-Z-L-lysine amide hydrochloride
- (S)-(5,6-Diamino-6-oxohexyl)carbamic acid phenylmethyl ester monohydrochloride
- 58117-53-6
- AKOS025289393
- F10945
- DS-9757
- benzyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride
- DTXSID20206840
- CS-0149999
- MFCD00035520
- (S)-2-amino-6-(benzyloxycarbonylamino)hexanamide hydrochloride
- SCHEMBL3180697
- H-Lys(Z)-NH2 hydrochloride
- NS00033868
- H-LYS(Z)-NH2 HCL
- QSRGTPRDCDSKAY-YDALLXLXSA-N
- A831746
- benzyl N-[(5S)-5,6-diamino-6-oxo-hexyl]carbamate hydrochloride
- H-Lys(z)-nh2 hydrochloride
-
- MDL: MFCD00035520
- Inchi: 1S/C14H21N3O3.ClH/c15-12(13(16)18)8-4-5-9-17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H/t12-;/m0./s1
- InChI Key: QSRGTPRDCDSKAY-YDALLXLXSA-N
- SMILES: Cl.O(CC1C=CC=CC=1)C(NCCCC[C@@H](C(N)=O)N)=O
Computed Properties
- Exact Mass: 315.13500
- Monoisotopic Mass: 315.135
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 10
- Complexity: 304
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107A^2
Experimental Properties
- Color/Form: White to off white powder
- Boiling Point: 527.1 °C at 760 mmHg
- Flash Point: 272.6 °C
- PSA: 107.44000
- LogP: 3.48920
H-Lys(z)-nh2 hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV542-1g |
H-Lys(z)-nh2 hydrochloride |
58117-53-6 | 96% | 1g |
282.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV542-50mg |
H-Lys(z)-nh2 hydrochloride |
58117-53-6 | 96% | 50mg |
55.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV542-5g |
H-Lys(z)-nh2 hydrochloride |
58117-53-6 | 96% | 5g |
1870CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV542-250mg |
H-Lys(z)-nh2 hydrochloride |
58117-53-6 | 96% | 250mg |
205CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV542-200mg |
H-Lys(z)-nh2 hydrochloride |
58117-53-6 | 96% | 200mg |
87.0CNY | 2021-08-05 | |
| TRC | L488833-100mg |
H-Lys(z)-nh2 hydrochloride |
58117-53-6 | 100mg |
$69.00 | 2023-05-18 | ||
| TRC | L488833-250mg |
H-Lys(z)-nh2 hydrochloride |
58117-53-6 | 250mg |
$133.00 | 2023-05-18 | ||
| TRC | L488833-500mg |
H-Lys(z)-nh2 hydrochloride |
58117-53-6 | 500mg |
$196.00 | 2023-05-18 | ||
| TRC | L488833-1g |
H-Lys(z)-nh2 hydrochloride |
58117-53-6 | 1g |
$282.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H34900-5g |
H-Lys(Z)-NH2.HCl |
58117-53-6 | 96% | 5g |
¥755.0 | 2023-09-07 |
H-Lys(z)-nh2 hydrochloride Suppliers
H-Lys(z)-nh2 hydrochloride Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on H-Lys(z)-nh2 hydrochloride
Professional Introduction to H-Lys(z)-NH₂ Hydrochloride (CAS No. 58117-53-6)
H-Lys(z)-NH₂ hydrochloride, with the chemical name 2,3-diaminopropionic acid hydrochloride, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 58117-53-6, has garnered considerable attention due to its unique structural properties and potential applications in drug development and biotechnological research. The presence of both amino and carboxyl groups in its molecular structure makes it a versatile building block for synthesizing more complex peptides and proteins.
The chemical formula of H-Lys(z)-NH₂ hydrochloride is C₆H₁₃ClN₂O₂, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various biochemical applications. This property is particularly advantageous in pharmaceutical formulations where aqueous solubility is crucial for drug delivery systems.
In recent years, H-Lys(z)-NH₂ hydrochloride has been extensively studied for its role in peptide synthesis and as a precursor in the development of novel therapeutic agents. Its unique structural features allow it to serve as a bridge between different amino acids, facilitating the creation of longer and more complex peptide chains. This capability is particularly valuable in the field of proteomics and peptidomimetics, where precise control over peptide structure is essential for achieving desired biological activities.
One of the most compelling applications of H-Lys(z)-NH₂ hydrochloride is in the synthesis of enzyme inhibitors. Enzymes are critical biological catalysts that regulate numerous metabolic pathways. By inhibiting specific enzymes, researchers can develop drugs that target particular diseases or conditions. The versatility of H-Lys(z)-NH₂ hydrochloride as a building block allows for the design of inhibitors with high specificity and affinity, making it a valuable tool in drug discovery.
Moreover, H-Lys(z)-NH₂ hydrochloride has shown promise in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new therapeutic strategies. Peptides derived from or incorporating H-Lys(z)-NH₂ hydrochloride have demonstrated efficacy against various bacterial strains, offering a potential solution to this growing problem. These findings highlight the compound's importance in combating microbial infections and improving patient outcomes.
The use of H-Lys(z)-NH₂ hydrochloride in drug development has also been explored in the context of cancer therapy. Cancer cells often exhibit altered metabolic pathways that can be exploited for therapeutic gain. By designing peptides that target these pathways, researchers aim to develop treatments that selectively kill cancer cells while sparing healthy tissues. H-Lys(z)-NH₂ hydrochloride's ability to form stable peptide bonds makes it an ideal candidate for constructing such targeted therapies.
Recent advancements in computational chemistry have further enhanced the utility of H-Lys(z)-NH₂ hydrochloride. Molecular modeling techniques allow researchers to predict how different peptides will behave in vivo, enabling more efficient drug design. These computational methods have been instrumental in optimizing peptide sequences derived from H-Lys(z)-NH₂ hydrochloride, leading to improved efficacy and reduced side effects.
In addition to its pharmaceutical applications, H-Lys(z)-NH₂ hydrochloride has found use in agricultural biotechnology. Peptides synthesized using this compound have demonstrated potential as plant growth regulators and pest deterrents. By modulating plant defense mechanisms, these peptides can enhance crop resistance to diseases and environmental stresses, contributing to sustainable agriculture practices.
The synthesis of H-Lys(z)-NH₂ hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, ensuring its availability for various research applications. Techniques such as solid-phase peptide synthesis (SPPS) have been particularly useful in generating complex peptides incorporating H-Lys(z)-NH₂ hydrochloride residues.
The safety profile of H-Lys(z)-NH₂ hydrochloride has been thoroughly evaluated through preclinical studies. These studies have demonstrated that the compound is well-tolerated at relevant doses, with minimal adverse effects. However, as with any chemical compound used in pharmaceutical research, further studies are necessary to fully understand its long-term safety and efficacy.
In conclusion, H-Lys(z)-NH₂ hydrochloride (CAS No. 58117-53-6) is a multifaceted compound with significant potential in pharmaceutical chemistry and biotechnology. Its unique structural properties make it an invaluable tool for peptide synthesis and drug development across various therapeutic areas. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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